A-Aminoisobutyric acid hydroxamate A-Aminoisobutyric acid hydroxamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18423168
InChI: InChI=1S/C4H8N2O4/c1-4(5,3(8)9)2(7)6-10/h10H,5H2,1H3,(H,6,7)(H,8,9)
SMILES:
Molecular Formula: C4H8N2O4
Molecular Weight: 148.12 g/mol

A-Aminoisobutyric acid hydroxamate

CAS No.:

Cat. No.: VC18423168

Molecular Formula: C4H8N2O4

Molecular Weight: 148.12 g/mol

* For research use only. Not for human or veterinary use.

A-Aminoisobutyric acid hydroxamate -

Specification

Molecular Formula C4H8N2O4
Molecular Weight 148.12 g/mol
IUPAC Name 2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid
Standard InChI InChI=1S/C4H8N2O4/c1-4(5,3(8)9)2(7)6-10/h10H,5H2,1H3,(H,6,7)(H,8,9)
Standard InChI Key TWSZBMWQULUGEZ-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)NO)(C(=O)O)N

Introduction

Chemical Structure and Molecular Properties

A-Aminoisobutyric acid hydroxamate possesses a compact molecular architecture centered on a branched carbon backbone. The IUPAC name, 2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid, reflects its substitution pattern: a methyl group at the β-carbon, an amino group at the α-position, and a hydroxamate group at the γ-carbon. This configuration enables dual functionality: the hydroxamate moiety acts as a metal-chelating agent, while the amino group participates in hydrogen bonding and electrostatic interactions .

Table 1: Molecular Properties of A-Aminoisobutyric Acid Hydroxamate

PropertyValue
Molecular FormulaC₄H₈N₂O₄
Molecular Weight148.12 g/mol
IUPAC Name2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid
CAS NumberNot publicly disclosed
SolubilityWater-soluble (predicted)

The hydroxamate group’s ability to coordinate zinc ions is critical for its interaction with HDACs, which rely on zinc-dependent catalytic mechanisms .

Mechanism of Histone Deacetylase Inhibition

HDACs regulate gene expression by removing acetyl groups from histone lysine residues, leading to chromatin condensation and transcriptional repression. A-Aminoisobutyric acid hydroxamate inhibits HDACs by binding to their active-site zinc ions, blocking substrate access. This inhibition prevents deacetylation, maintaining an open chromatin structure and promoting tumor suppressor gene expression .

Structural Basis of Inhibition

  • Zinc Chelation: The hydroxamate group forms a bidentate coordination complex with Zn²⁺ in HDACs, mimicking the transition state of acetylated lysine .

  • Hydrogen Bonding: The amino and carbonyl groups stabilize interactions with HDAC residues (e.g., Asp 264 in HDAC1) .

  • Steric Effects: The methyl group at the β-carbon may enhance selectivity by fitting into hydrophobic pockets of specific HDAC isoforms .

Comparative studies of hydroxamic acid inhibitors, such as trichostatin A and suberoylanilide hydroxamic acid (SAHA), suggest that A-Aminoisobutyric acid hydroxamate’s smaller size could favor isoform-specific targeting, potentially reducing off-target effects .

Biological Activities and Research Findings

While direct studies on A-Aminoisobutyric acid hydroxamate are sparse, its structural analogs and mechanistic parallels provide insights:

HDAC Isoform Selectivity

Class I HDACs (e.g., HDAC1, HDAC2) are preferentially inhibited by hydroxamic acids due to conserved active-site geometries. Peptide-based hydroxamate inhibitors, such as H3(23–29)K27Hd, exhibit nanomolar potency against HDAC1/2-containing complexes (IC₅₀ = 12–45 nM) . A-Aminoisobutyric acid hydroxamate’s potency remains unquantified but is hypothesized to align with these values due to shared pharmacophores.

Epigenetic Modulation in Disease Models

  • Cancer: Hydroxamic acids reverse aberrant histone deacetylation in leukemia and solid tumors, inducing cell cycle arrest and apoptosis .

  • Neurodegeneration: HDAC inhibition ameliorates synaptic plasticity deficits in Alzheimer’s models by enhancing acetylated histone H3 levels .

Synthetic Methodologies and Challenges

A-Aminoisobutyric acid hydroxamate can be synthesized via hydroxylamine-mediated nucleophilic acyl substitution of ester precursors. For example, reacting methyl 2-aminoisobutyrate with hydroxylamine hydrochloride in basic methanol yields the hydroxamate .

Key Synthetic Considerations

  • Reagent Compatibility: Hydroxylamine’s nucleophilicity is pH-dependent, requiring alkaline conditions (pH > 9) for optimal reactivity .

  • Side Reactions: Competing hydrolysis to carboxylic acids necessitates anhydrous conditions and stoichiometric hydroxylamine .

  • Purification: Hydrophilic byproducts (e.g., NaCl) are removed via ion-exchange chromatography or recrystallization .

CompoundIC₅₀ (HDAC1)SelectivityClinical Status
SAHA10 nMPan-HDACApproved (CTCL)
Tubastatin A15 nMHDAC6-selectivePreclinical
A-Aminoisobutyric acid hydroxamateN/AHypothesized HDAC1/2Research phase

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